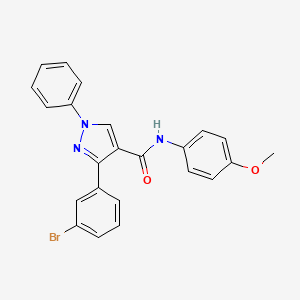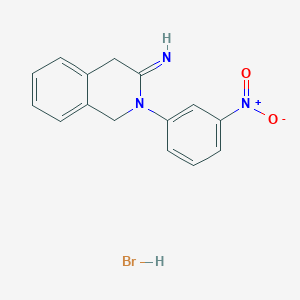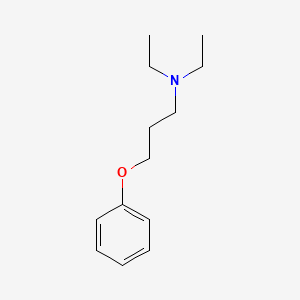![molecular formula C18H19N3O4 B6138854 N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as BPN or BPNH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.
Applications De Recherche Scientifique
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been widely studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of several viruses, including the influenza virus and the hepatitis C virus.
Mécanisme D'action
The mechanism of action of N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and suppress viral replication. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide in lab experiments is its wide range of biological activities. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these processes. However, one limitation of using N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is its potential toxicity. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of new synthetic methods for N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, which may improve its purity and reduce its toxicity. Another area of interest is the identification of new biological targets for N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, which may lead to the development of new therapies for cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide and its potential side effects.
Méthodes De Synthèse
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 4-nitro-3-methylbenzoic acid with butyryl chloride, followed by the addition of 4-aminophenyl and N,N-dimethylformamide. The resulting compound is then purified using various techniques such as column chromatography to obtain pure N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-17(22)19-14-7-9-15(10-8-14)20-18(23)13-6-5-12(2)16(11-13)21(24)25/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBWUWRPONVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5836672 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)
![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)


![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)
